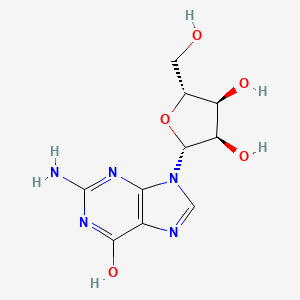

Guanosine

Descripción

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31744-85-1 | |

| Record name | Polyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31744-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00893055 | |

| Record name | Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL at 18 °C | |

| Record name | Guanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118-00-3 | |

| Record name | Guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12133JR80S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 °C | |

| Record name | Guanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Role of Guanosine in Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine, a purine nucleoside, has emerged as a significant neuromodulator with pleiotropic effects on neuronal function. It plays a crucial role in neuroprotection, regulation of neurotransmission, and promotion of neurotrophic activities. This technical guide provides an in-depth overview of the current understanding of this compound's role in the central nervous system. It details the molecular mechanisms underlying its neuroprotective effects, particularly its influence on glutamate uptake and the modulation of key intracellular signaling pathways. This document summarizes quantitative data from key studies, provides detailed experimental protocols for assessing this compound's effects, and visualizes complex signaling cascades and experimental workflows using Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating further investigation into the therapeutic potential of this compound for various neurological disorders.

Introduction

This compound is an endogenous purine nucleoside that participates in various cellular processes.[1][2] Beyond its fundamental role in nucleic acid synthesis and cellular metabolism, extracellular this compound acts as a signaling molecule in the central nervous system (CNS), exerting a range of effects that are critical for neuronal homeostasis and resilience.[3][4] Under physiological conditions, this compound is present in the brain and its levels are elevated during pathological events such as ischemia and seizures.[1][2] This observation has spurred research into its potential as a neuroprotective agent.

This guide will explore the core functions of this compound in the neuronal context, with a focus on:

-

Neuroprotection: The mechanisms by which this compound protects neurons from excitotoxic insults, oxidative stress, and apoptosis.

-

Glutamate Homeostasis: The role of this compound in modulating glutamate uptake, a critical process for preventing excitotoxicity.

-

Signaling Pathways: The intricate intracellular signaling cascades activated by this compound, often in concert with the adenosinergic system.

-

Neurotrophic Effects: The ability of this compound to promote neuronal survival, differentiation, and neurite outgrowth.[2][4]

Neuroprotective Effects of this compound

This compound exhibits robust neuroprotective properties in a variety of in vitro and in vivo models of neuronal injury.[2][4] Its protective mechanisms are multifaceted, targeting key pathological processes that contribute to neuronal damage.

Attenuation of Excitotoxicity

Excitotoxicity, primarily mediated by excessive activation of glutamate receptors, is a common pathway of neuronal death in many neurological disorders. This compound has been shown to counteract excitotoxicity by enhancing the clearance of extracellular glutamate.[5]

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. This compound has been demonstrated to reduce ROS production and bolster antioxidant defenses.[1][6] In models of oxygen/glucose deprivation (OGD), this compound treatment prevents the increase in ROS levels.[7] It also preserves the mitochondrial membrane potential, a critical factor in cellular bioenergetics and apoptosis.[1][5]

Anti-inflammatory and Anti-apoptotic Actions

Neuroinflammation and apoptosis are key features of many neurodegenerative diseases. This compound has been shown to modulate inflammatory responses and inhibit apoptotic pathways.[8] For instance, in a model of Parkinson's disease, this compound protected neuroblastoma cells from toxin-induced apoptosis.

Modulation of Glutamate Uptake

A primary mechanism underlying this compound's neuroprotective effects is its ability to enhance glutamate uptake by astrocytes. Astrocytes play a crucial role in maintaining low extracellular glutamate concentrations through the action of high-affinity glutamate transporters, such as GLT-1 and GLAST.[9][10]

This compound treatment has been shown to increase the Vmax of glutamate uptake, suggesting an increase in the number or activity of glutamate transporters at the cell surface.[11] This effect is particularly significant under conditions of elevated extracellular glutamate, as seen in excitotoxic conditions.[12]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on key aspects of neuronal function.

| Parameter | Experimental Model | This compound Concentration | Glutamate Concentration | Observed Effect | Reference |

| Glutamate Uptake | Rat Brain Cortical Slices | 100 µM | 100 µM | 44% increase | [11][12] |

| Rat Brain Cortical Slices | 100 µM | 300 µM | 52% increase | [11][12] | |

| Rat Brain Cortical Slices (OGD) | 1 µM | 100 µM | 38% increase | [2][13] | |

| Rat Brain Cortical Slices (OGD) | 100 µM | 100 µM | 70% increase | [2][13] | |

| Mouse Hippocampal Slices | 100 µM | 1000 µM | 45% increase | ||

| Vmax of Glutamate Uptake | Rat Brain Cortical Slices | 100 µM | N/A | 23% increase | [11][12] |

Table 1: Effect of this compound on Glutamate Uptake. OGD: Oxygen-Glucose Deprivation.

| Parameter | Experimental Model | Stressor | This compound Concentration | Observed Effect | Reference |

| Cell Viability | Cortical Astrocyte Cultures | OGD | 10 µM | Prevention of OGD-induced cell viability reduction | [5] |

| SH-SY5Y Neuroblastoma Cells | 6-OHDA | 300 µM | Protection against 6-OHDA-induced cytotoxicity | [14] | |

| SH-SY5Y Neuroblastoma Cells | MPP+ | 100 µM | Abolished MPP+-induced DNA fragmentation | [15] | |

| Reactive Oxygen Species (ROS) | Cortical Astrocytic Cells | OGD | 10 µM | Prevention of OGD-induced ROS production | [7] |

| Hippocampal Slices | OGD | 100 µM | Prevention of OGD-induced increase in ROS | [1] | |

| Mitochondrial Membrane Potential | Hippocampal Slices | OGD | 100 µM | Prevention of OGD-induced loss of mitochondrial membrane potential | [1][5] |

Table 2: Neuroprotective Effects of this compound. OGD: Oxygen-Glucose Deprivation; 6-OHDA: 6-hydroxydopamine; MPP+: 1-methyl-4-phenylpyridinium.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in neuronal function.

Radiolabeled Glutamate Uptake Assay in Brain Slices

This protocol is adapted from methods described for measuring glutamate uptake in acute brain slices.[16][17]

Materials:

-

Krebs-Ringer bicarbonate (KRB) buffer (in mM: 120 NaCl, 4.8 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 1.3 CaCl2, 15 D-glucose), pH 7.4, gassed with 95% O2/5% CO2.

-

L-[³H]-glutamate (radiolabeled glutamate).

-

Unlabeled L-glutamate.

-

This compound.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) of 300-400 µm thickness from rodent brain using a vibratome in ice-cold, oxygenated KRB buffer.

-

Pre-incubation: Allow slices to recover for at least 60 minutes in oxygenated KRB buffer at 37°C.

-

Treatment: Transfer individual slices to tubes containing KRB buffer with or without this compound at the desired concentration and pre-incubate for 15-30 minutes at 37°C.

-

Uptake Assay: Initiate the uptake by adding a mixture of L-[³H]-glutamate and unlabeled L-glutamate to achieve the final desired glutamate concentration. Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Termination: Stop the uptake by rapidly washing the slices three times with ice-cold KRB buffer.

-

Lysis: Lyse the slices in a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification:

-

Take an aliquot of the lysate for protein quantification (e.g., using a BCA assay).

-

Add the remaining lysate to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Express the glutamate uptake as nmol of glutamate per mg of protein per minute.

MTT Assay for Cell Viability in Neuronal Cell Lines

This protocol is a standard method for assessing cell viability and is adapted for use with neuronal cell lines like SH-SY5Y.[2]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y).

-

Complete culture medium.

-

Neurotoxin (e.g., 6-OHDA, MPP+).

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well microplate reader.

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment:

-

Remove the culture medium.

-

Add fresh medium containing the neurotoxin and/or this compound at the desired concentrations. Include control wells with medium alone and medium with the vehicle for the compounds.

-

Incubate for the desired period (e.g., 24-48 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflows

This compound's effects on neuronal function are mediated by complex intracellular signaling pathways. These pathways often involve the activation of protein kinases and are linked to the adenosinergic system.

This compound-Mediated Neuroprotective Signaling

This compound's neuroprotective effects are known to be mediated through the activation of several pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[8][18] The activation of these cascades can lead to the inhibition of apoptotic proteins and the promotion of cell survival. Furthermore, the effects of this compound are often modulated by adenosine receptors, particularly A1 and A2A receptors.[5]

Caption: this compound's neuroprotective signaling cascade.

Experimental Workflow for Assessing this compound's Neuroprotective Effects

The following diagram illustrates a typical experimental workflow to investigate the neuroprotective effects of this compound in an in vitro model of neurotoxicity.

Caption: Workflow for in vitro neuroprotection studies.

This compound's Influence on Glutamate Uptake Signaling

This compound enhances glutamate uptake in astrocytes through signaling pathways that can lead to increased expression or cell surface localization of glutamate transporters like GLT-1.

Caption: this compound's modulation of glutamate uptake.

Conclusion

This compound is a promising endogenous neuromodulator with significant therapeutic potential for a range of neurological disorders. Its ability to enhance glutamate uptake, mitigate oxidative stress, and activate pro-survival signaling pathways underscores its importance in maintaining neuronal health. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the specific molecular targets of this compound and the optimization of its delivery to the CNS will be crucial for translating its neuroprotective effects into effective clinical therapies.

References

- 1. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay [protocols.io]

- 3. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Enhances Glutamate Transport Capacity in Brain Cortical Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effect of this compound against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The GLT-1 and GLAST glutamate transporters are expressed on morphologically distinct astrocytes and regulated by neuronal activity in primary hippocampal cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential Expression of the Glutamate Transporter GLT-1 in Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | The Guanine-Based Purinergic System: The Tale of An Orphan Neuromodulation [frontiersin.org]

An In-depth Technical Guide to Guanosine Biosynthesis and Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Guanosine nucleotides are fundamental to cellular life, serving as building blocks for DNA and RNA, acting as energy currency (GTP), and participating in vital signaling cascades. The cellular pool of this compound monophosphate (GMP), the parent guanine nucleotide, is maintained through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway constructs the purine ring from simpler precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides. Due to the critical role of these nucleotides in cell proliferation, the enzymes involved in their biosynthesis, particularly IMP dehydrogenase (IMPDH), are significant targets for anticancer, immunosuppressive, and antiviral drug development. This guide provides a detailed examination of these pathways, their regulation, quantitative enzymatic data, and key experimental methodologies for their study.

De Novo this compound Biosynthesis Pathway

The de novo synthesis of purines is an evolutionarily conserved, multi-step process that culminates in the formation of inosine monophosphate (IMP). IMP serves as the crucial branch-point metabolite for the synthesis of both adenosine monophosphate (AMP) and this compound monophosphate (GMP). The synthesis of GMP from IMP is a two-step enzymatic process.

-

Oxidation of IMP to Xanthosine Monophosphate (XMP): The first committed and rate-limiting step in GMP synthesis is the NAD⁺-dependent oxidation of IMP to XMP. This reaction is catalyzed by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) .[1][2][3]

-

Amination of XMP to this compound Monophosphate (GMP): XMP is subsequently converted to GMP through the transfer of an amino group from glutamine. This reaction, which requires energy from the hydrolysis of ATP to AMP and pyrophosphate, is catalyzed by GMP Synthetase (GMPS) .[4][5][6]

These newly synthesized GMP molecules can be further phosphorylated by kinases to generate this compound diphosphate (GDP) and this compound triphosphate (GTP).[7]

This compound Salvage Pathway

The salvage pathway is an energetically favorable alternative to de novo synthesis, recycling purine bases and nucleosides from the degradation of nucleic acids or from extracellular sources.[8] This pathway is particularly crucial in tissues with high energy demands or limited de novo synthesis capacity, such as the brain.[9]

Key steps in the this compound salvage pathway include:

-

This compound to Guanine: this compound can be phosphorolytically cleaved to guanine and ribose-1-phosphate by Purine Nucleoside Phosphorylase (PNP) .

-

Guanine to GMP: The free base guanine is converted directly back to GMP in a single step by reacting with 5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction is catalyzed by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) , a key enzyme in purine salvage.[9][10]

Regulation of this compound Biosynthesis

To maintain cellular homeostasis, this compound biosynthesis is tightly regulated through feedback inhibition. The end-products of the purine synthesis pathway, including both adenine and guanine nucleotides, allosterically inhibit key enzymes at the beginning of the pathway and at the branch point.[11][12][13]

-

Inhibition of PRPP Amidotransferase: The first committed step of de novo purine synthesis, catalyzed by PRPP amidotransferase, is subject to feedback inhibition by IMP, GMP, and AMP. This provides a primary control point for the entire pathway.[11][14]

-

Inhibition at the IMP Branch Point: The flow of IMP into either the AMP or GMP arms is reciprocally controlled.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the key enzymes in this compound biosynthesis are critical for understanding pathway flux and for the design of effective inhibitors. These values can vary significantly between different organisms.

Table 1: Kinetic Parameters of IMP Dehydrogenase (IMPDH)

| Organism/Source | Substrate | Km (μM) | kcat (s⁻¹) | Reference |

| Human (hIMPDH2) | IMP | ~5 | - | [17] |

| Human (hIMPDH2) | NAD⁺ | 250 | 1.8 | [18] |

| Cryptococcus neoformans | IMP | 19 ± 2 | 1.9 ± 0.03 | [19] |

| Cryptococcus neoformans | NAD⁺ | 224 ± 19 | 1.9 ± 0.05 | [19] |

| Tritrichomonas foetus | IMP | 12 | 6.5 | [15] |

Table 2: Kinetic Parameters of GMP Synthetase (GMPS)

| Organism/Source | Substrate | Km / K0.5 (μM) | kcat (s⁻¹) | Reference |

| Human | XMP | 8.8 | - | [20] |

| Human | ATP | 27 | - | [20] |

| Human | Glutamine | 2690 | - | [20] |

| E. coli | XMP | 12 | 28 | [21] |

| M. jannaschii | XMP | 61 ± 3 | 1.94 ± 0.02 | [22] |

| M. jannaschii | ATP | 452 ± 3 | 1.94 ± 0.02 | [22] |

Table 3: Kinetic Parameters of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

| Organism/Source | Substrate | Km (μM) | kcat (s⁻¹) | Reference |

| Human | Hypoxanthine | 2.5 | 6.0 | [23] |

| Human | Guanine | 4.8 | 9.5 | [23] |

| Human | PRPP | 4.4 | - | [23] |

| T. cruzi | Guanine | 11.1 ± 1.1 | 14.8 ± 0.3 | [3] |

| T. cruzi | PRPP | 4.2 ± 0.4 | 14.8 ± 0.3 | [3] |

Experimental Protocols

Studying this compound metabolic pathways often involves measuring the activity of the key enzymes. Below are detailed methodologies for common spectrophotometric assays.

IMP Dehydrogenase (IMPDH) Activity Assay

This protocol measures the rate of NAD⁺ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, pH 8.0).[24]

-

Substrates: Prepare stock solutions of IMP (e.g., 10 mM) and NAD⁺ (e.g., 40 mM) in deionized water.

-

Enzyme: Dilute purified IMPDH or cell lysate containing IMPDH to a working concentration in ice-cold assay buffer.

-

-

Assay Procedure:

-

In a UV-transparent cuvette or 96-well plate, add the assay buffer, enzyme solution, and IMP substrate.

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5-10 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the NAD⁺ stock solution to a final concentration (e.g., 250 µM IMP, 250 µM NAD⁺).[24]

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law and the molar extinction coefficient of NADH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).

-

GMP Synthetase (GMPS) Activity Assay

This protocol can be performed by monitoring the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.[21][25]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM EPPS, 10 mM MgCl₂, pH 8.5).[25]

-

Substrates: Prepare stock solutions of XMP, ATP, and L-glutamine in assay buffer.

-

Enzyme: Dilute purified GMPS to a working concentration (e.g., 20-50 nM) in assay buffer.

-

-

Assay Procedure:

-

To a UV-transparent cuvette or 96-well plate, add the assay buffer and enzyme solution. If testing an inhibitor, add it at this stage and pre-incubate for 5-10 minutes.

-

Initiate the reaction by adding a mixture of the substrates (e.g., final concentrations of 150 µM XMP, 2 mM ATP, and glutamine).[25]

-

-

Data Acquisition and Analysis:

-

Immediately monitor the decrease in absorbance at 290 nm at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity using the change in the molar extinction coefficient (Δε₂₉₀ ≈ -1500 M⁻¹cm⁻¹) for the conversion of XMP to GMP.[25]

-

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay

This is a coupled enzyme assay where the product of the HGPRT reaction (IMP) is used as a substrate for IMPDH. The resulting NADH production is monitored at 340 nm.[8]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing all necessary components (e.g., 50 mM EPPS pH 8.3, 12 mM MgCl₂).[3]

-

Substrates: Prepare stock solutions of a purine base (hypoxanthine or guanine) and PRPP.

-

Coupling Enzyme and Cofactor: Prepare a solution of recombinant IMPDH and NAD⁺.

-

Enzyme Source: Prepare cell lysate (e.g., from red blood cells) or purified HGPRT.[26]

-

-

Assay Procedure:

-

Combine the assay buffer, enzyme source, IMPDH, NAD⁺, and PRPP in a cuvette or 96-well plate.

-

Initiate the reaction by adding the purine base (e.g., hypoxanthine).

-

-

Data Acquisition and Analysis:

-

Monitor the increase in absorbance at 340 nm, which corresponds to the IMPDH-catalyzed oxidation of the newly formed IMP.

-

Calculate the HGPRT activity based on the rate of NADH production, as described in the IMPDH assay protocol. This method provides a continuous and non-radioactive way to measure HGPRT activity.[8]

-

References

- 1. Quantitative analysis of purine and pyrimidine metabolism in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A simple autoradiographic method for checking HGPRT-deficiency in colonies of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GMP synthase - Wikipedia [en.wikipedia.org]

- 7. AffiASSAY® Human Inosine-5’-Monophosphate Dehydrogenase (IMPDH) Inhibitor Screening Assay Kit | AffiGEN [affiassay.com]

- 8. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

- 9. rchsd.org [rchsd.org]

- 10. Steady-state kinetics of the hypoxanthine phosphoribosyltransferase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation and Coordination of Purine and Pyrimidine Biosyntheses in Yeast: I. Regulation of Purine Biosynthesis and Its Relation to Transient Changes in Intracellular Nucleotide Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. m.youtube.com [m.youtube.com]

- 15. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Activity of the Enzymes Hypoxanthine Phosphoribosyl Transferase (HPRT) and Adenine Phosphoribosyl Transferase (APRT) in Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Kinetic Alignment of Orthologous Inosine-5′-monophosphate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 25. benchchem.com [benchchem.com]

- 26. HPRT - (Hypoxanthine phosphoribosyltransferase) | Synnovis [synnovis.co.uk]

The Emergence of a Neuroprotector: A Technical Guide to the Discovery and History of Guanosine as a Signaling Molecule

For Immediate Release

A deep dive into the discovery, mechanisms, and experimental validation of guanosine as a critical signaling molecule in the central nervous system, providing a comprehensive resource for researchers, scientists, and drug development professionals.

This technical guide illuminates the fascinating journey of this compound from a simple purine nucleoside to a recognized neuromodulator with significant therapeutic potential. We will explore the historical context of its discovery, delve into the intricate signaling pathways it governs, and provide detailed experimental protocols and quantitative data from seminal studies that have shaped our understanding of this multifaceted molecule.

A Historical Perspective: From Purinergic Signaling to a Specific Role for this compound

The story of this compound as a signaling molecule is intrinsically linked to the broader field of purinergic signaling, a concept first proposed in the early 1970s which established that purine nucleotides and nucleosides like adenosine triphosphate (ATP) and adenosine can act as extracellular signaling molecules.[1][2][3] While the focus was initially on adenine-based purines, a seminal study in 1991 by Souza and Ramirez provided the first glimpse into the distinct roles of guanine-based purines. Their work demonstrated that guanine nucleotides could selectively displace glutamate binding to its receptors, an effect not observed with this compound itself at the time.[4] This pivotal finding hinted at a unique modulatory role for guanine derivatives in the glutamatergic system.

Subsequent research in the late 1990s and early 2000s began to uncover the direct extracellular effects of this compound. Studies revealed that astrocytes, a type of glial cell in the central nervous system (CNS), release this compound, which then exerts trophic and neuroprotective effects on surrounding neurons.[5][6] It was observed that under pathological conditions such as hypoxia and ischemia, the extracellular concentration of this compound significantly increases, suggesting its active involvement in the cellular response to injury.[6][7] These early investigations laid the groundwork for the now-established role of this compound as an endogenous neuromodulator with potent neuroprotective properties.[8]

The intricate Machinery: this compound's Signaling Pathways

This compound exerts its diverse physiological effects by activating a complex network of intracellular signaling cascades. While a specific, dedicated this compound receptor has yet to be definitively identified, compelling evidence points to its interaction with adenosine receptors and the activation of downstream kinase pathways.

Interaction with Adenosine Receptors

A significant body of research demonstrates that many of this compound's effects are mediated, at least in part, through the activation of A1 and A2A adenosine receptors (A1R and A2AR). This interaction is complex and appears to be cell-type and context-dependent. For instance, in some studies, the neuroprotective effects of this compound can be blocked by A1R antagonists, suggesting a reliance on this receptor subtype.

Key Intracellular Signaling Cascades

This compound has been shown to activate several pro-survival and anti-apoptotic signaling pathways, with the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways being the most prominent.[7] Activation of these pathways is crucial for this compound's ability to mitigate neuronal damage in response to various insults.

The signaling pathways activated by this compound are summarized in the diagram below:

Quantitative Evidence of this compound's Neuroprotective Effects

Numerous in vitro studies have provided quantitative data demonstrating the potent neuroprotective effects of this compound. These studies often utilize models of neuronal injury, such as oxygen-glucose deprivation (OGD), to mimic ischemic conditions.

| Experimental Model | This compound Concentration (µM) | Measured Effect | Quantitative Result | Reference |

| Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices | 100 | Cell Viability (MTT assay) | ~40% increase in cell viability compared to OGD control | [9] |

| OGD in Hippocampal Slices | 100 | Reactive Oxygen Species (ROS) Production | ~50% reduction in ROS levels compared to OGD control | [1] |

| OGD in Hippocampal Slices | 100 | Glutamate Uptake | ~60% restoration of glutamate uptake compared to OGD control | [5] |

| Glutamate-induced excitotoxicity in hippocampal slices | 100 | Neuronal death | Significant reduction in neuronal death | [10] |

| Amyloid-β induced toxicity in SH-SY5Y cells | 100 | Apoptosis | Significant reduction in apoptotic cells | [11] |

Key Experimental Protocols

To facilitate further research in this area, this guide provides detailed methodologies for key experiments cited in the study of this compound as a signaling molecule.

Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices

This protocol is a widely used in vitro model to simulate ischemic conditions in the brain.

Objective: To induce ischemic-like injury in hippocampal slices and assess the neuroprotective effects of this compound.

Materials:

-

Adult Wistar rats

-

McIlwain tissue chopper

-

Artificial cerebrospinal fluid (aCSF), normal and glucose-free

-

This compound solution

-

Gas mixture (95% O₂ / 5% CO₂) and (95% N₂ / 5% CO₂)

-

Incubation chamber

-

MTT or other viability assay reagents

Procedure:

-

Slice Preparation: Humanely euthanize a rat and rapidly dissect the brain. Isolate the hippocampi and prepare 400 µm thick transverse slices using a McIlwain tissue chopper.[2]

-

Recovery: Transfer the slices to an interface chamber containing oxygenated (95% O₂ / 5% CO₂) aCSF at room temperature and allow them to recover for at least 1 hour.

-

OGD Induction: Replace the normal aCSF with glucose-free aCSF saturated with 95% N₂ / 5% CO₂. Maintain the slices in this hypoxic/hypoglycemic condition for a specified duration (e.g., 30-60 minutes).[5]

-

Reoxygenation and Treatment: Terminate the OGD by replacing the glucose-free aCSF with normal, oxygenated aCSF. For the treatment group, add this compound to the reoxygenation medium at the desired concentration (e.g., 100 µM).[9]

-

Assessment of Cell Viability: After a reoxygenation period (e.g., 24 hours), assess cell viability using an MTT assay or other appropriate methods.[9]

The workflow for the OGD experiment is illustrated below:

References

- 1. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-cep.org [e-cep.org]

- 3. Neuromodulatory Effects of Guanine-Based Purines in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of this compound in Ischemic Stroke—Small Steps towards Effective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a Neuromodulator with Therapeutic Potential in Brain Disorders [aginganddisease.org]

- 9. This compound Neuroprotective Action in Hippocampal Slices Subjected to Oxygen and Glucose Deprivation Restores ATP Levels, Lactate Release and Glutamate Uptake Impairment: Involvement of Nitric Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Pivotal Role of Guanosine Triphosphate in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Guanosine triphosphate (GTP), a purine nucleotide, is a critical player in cellular bioenergetics and signaling. While often overshadowed by adenosine triphosphate (ATP), GTP's functions are distinct and indispensable for cellular viability and metabolic regulation. This technical guide provides an in-depth exploration of this compound's multifaceted role in cellular energy metabolism, offering detailed experimental protocols and quantitative data to support further research and drug development in this area.

This compound's Energetic Contribution: Beyond a Simple ATP Equivalent

GTP and ATP are energetically similar, with the hydrolysis of the terminal phosphate bond in both molecules releasing a comparable amount of free energy. However, their roles in the cell are not entirely interchangeable. ATP serves as the primary, universal energy currency, while GTP is utilized in more specific energy-requiring processes.

Direct Energy Transduction in the Krebs Cycle

A prime example of GTP's direct role in energy conservation is its production during the Krebs cycle. The enzyme succinyl-CoA synthetase catalyzes the conversion of succinyl-CoA to succinate, a reaction coupled with the substrate-level phosphorylation of GDP to GTP. This is a key step in the central metabolic pathway, directly capturing the energy from the high-energy thioester bond of succinyl-CoA.[1] The generated GTP can then be readily converted to ATP by nucleoside-diphosphate kinase, thus contributing to the overall cellular energy pool.[2]

Fueling Anabolic Processes: The Role of GTP in Gluconeogenesis

GTP provides the essential energy for a critical step in gluconeogenesis, the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors. The enzyme phosphoenolpyruvate carboxykinase (PEPCK) utilizes GTP to decarboxylate and phosphorylate oxaloacetate to form phosphoenolpyruvate (PEP). This irreversible reaction is a key regulatory point in gluconeogenesis and requires the high-energy phosphate bond of GTP to proceed.[3]

Powering Protein Synthesis

Protein synthesis is one of the most energy-consuming processes in the cell, and GTP is the primary energy source for several key steps. During the elongation phase of translation, the binding of aminoacyl-tRNA to the A-site of the ribosome and the translocation of the ribosome along the mRNA are both powered by GTP hydrolysis, facilitated by elongation factors.

Quantitative Data on this compound and Adenosine Nucleotides

Understanding the cellular concentrations and energetic properties of this compound and adenosine nucleotides is fundamental to appreciating their roles in metabolism.

Table 1: Intracellular Concentrations of GTP and ATP in Mammalian Cells

| Cell Type | GTP Concentration (µM) | ATP Concentration (µM) | GTP/ATP Ratio | Reference |

| NIH 3T3 Fibroblasts (parental) | 1.3 fmol/mg protein | 509 fmol/mg protein | ~0.0026 | [4] |

| NIH 3T3 Fibroblasts (Ha-Ras overexpressing) | 21.3 fmol/mg protein | 7008 fmol/mg protein | ~0.0030 | [4] |

| Human Leukemia K562 Cells | Varies with treatment (control levels not specified) | Varies with treatment (control levels not specified) | - | [5] |

| General Eukaryotic Cells | - | 1,000 - 10,000 | - | [2] |

| Animal Cells | - | 1,000 - 10,000 | - | [6] |

Note: Concentrations can vary significantly depending on the cell type, metabolic state, and measurement technique.

Table 2: Energetic Properties of GTP and ATP Hydrolysis

| Reaction | Standard Gibbs Free Energy (ΔG°') (kcal/mol) | Reference |

| GTP + H₂O → GDP + Pi | -7.3 | [7] |

| ATP + H₂O → ADP + Pi | -7.3 | [2] |

Note: The standard free energy change is similar for both reactions, indicating their energetic equivalence under standard conditions. The actual free energy change in the cell (ΔG) will vary depending on the intracellular concentrations of reactants and products.

Table 3: Kinetic Parameters of Succinyl-CoA Synthetase for GDP and ADP

| Organism/Tissue | Enzyme Specificity | K_m for GDP (µM) | K_m for ADP (µM) | Reference |

| Pigeon Liver | GTP-specific | 7 | - | [8] |

| Pigeon Breast Muscle | ATP-specific | - | 250 | [8] |

Note: The kinetic parameters highlight the substrate specificity of different isozymes of succinyl-CoA synthetase.

This compound in Cellular Signaling: The G-Protein Connection

GTP is a linchpin in cellular signal transduction, acting as a molecular switch for a large family of proteins known as GTP-binding proteins or G-proteins. These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. This cycling is crucial for transmitting signals from outside the cell to the interior, thereby regulating a vast array of cellular processes, including energy metabolism.[3]

G-protein coupled receptors (GPCRs), a large family of transmembrane receptors, are key activators of G-proteins. Upon ligand binding, GPCRs promote the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation and the initiation of downstream signaling cascades. These cascades often involve the production of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP₃), which in turn regulate the activity of enzymes involved in energy metabolism.

Gαs Signaling Pathway and Metabolic Regulation

The Gαs subunit of G-proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates and regulates the activity of key metabolic enzymes. For example, PKA can activate enzymes involved in glycogenolysis and lipolysis, thus mobilizing energy stores.

Gαi Signaling Pathway and Metabolic Regulation

In contrast to Gαs, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This counter-regulatory mechanism allows for fine-tuning of metabolic processes. For example, the activation of Gαi-coupled receptors can suppress glycogenolysis and lipolysis.

Gαq Signaling Pathway and Metabolic Regulation

The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Both calcium and PKC can modulate the activity of various metabolic enzymes.

Experimental Protocols for Studying this compound's Function

A variety of experimental techniques are available to investigate the role of this compound and its derivatives in cellular energy metabolism. Below are detailed methodologies for key experiments.

Quantification of Intracellular GTP and ATP by HPLC-MS/MS

This protocol describes a robust method for the simultaneous quantification of intracellular nucleoside triphosphates.

Objective: To accurately measure the concentrations of GTP and ATP in cell extracts.

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Ammonium hydroxide

-

Deionized water

-

Centrifuge

-

HPLC-MS/MS system with a C18 reverse-phase column

Methodology:

-

Cell Harvesting:

-

Grow cells to the desired confluency.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

-

Metabolite Extraction:

-

Add 1 mL of ice-cold 80% methanol to the cell pellet.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 15 minutes to allow for protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

-

-

Sample Reconstitution:

-

Reconstitute the dried metabolite extract in 100 µL of the initial mobile phase (e.g., 5 mM ammonium acetate in water).

-

Vortex to dissolve the pellet.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

Inject the sample onto the HPLC-MS/MS system.

-

Separate the nucleotides using a C18 reverse-phase column with a gradient of mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).

-

Detect and quantify GTP and ATP using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for GTP and ATP should be used for accurate quantification.

-

Generate a standard curve using known concentrations of GTP and ATP to quantify the absolute amounts in the cell extracts.

-

GTPγS Binding Assay for G-Protein Activation

This assay is a functional method to measure the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Objective: To determine the extent of G-protein activation in response to a stimulus.

Materials:

-

Cell membranes expressing the GPCR of interest

-

[³⁵S]GTPγS (radiolabeled)

-

GTPγS (unlabeled)

-

GDP

-

Agonist of interest

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from cells overexpressing the GPCR of interest using standard cell fractionation techniques.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions in a final volume of 100 µL:

-

Total binding: Assay buffer, cell membranes (5-20 µg protein), GDP (10 µM), and [³⁵S]GTPγS (0.1 nM).

-

Non-specific binding: Same as total binding, but with the addition of 10 µM unlabeled GTPγS.

-

Basal binding: Assay buffer, cell membranes, GDP, and [³⁵S]GTPγS.

-

Agonist-stimulated binding: Assay buffer, cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the agonist.

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Quantification:

-

Transfer the filters to scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the agonist-stimulated specific binding as a function of agonist concentration to determine the EC₅₀ and E_max values.

-

Conclusion

This compound, through its triphosphate form, plays a multifaceted and crucial role in cellular energy metabolism. It acts as a direct energy currency in key metabolic pathways, fuels essential anabolic processes, and serves as a critical signaling molecule in the G-protein cascade that regulates metabolic homeostasis. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricate functions of this compound and its potential as a therapeutic target in metabolic diseases. A deeper understanding of the interplay between GTP and ATP will undoubtedly unveil new avenues for modulating cellular energy metabolism for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. Compartmentalization and regulation of GTP in control of cellular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of absolute amounts of GDP and GTP bound to Ras in mammalian cells: comparison of parental and Ras-overproducing NIH 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular GTP level determines cell's fate toward differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. homework.study.com [homework.study.com]

- 8. Characterization of the ATP- and GTP-specific succinyl-CoA synthetases in pigeon. The enzymes incorporate the same alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of Extracellular Guanosine as a Neuromodulator in the Central Nervous System: A Technical Guide

Abstract

Extracellular guanosine, a purine nucleoside, is increasingly recognized as a critical signaling molecule within the central nervous system (CNS). Historically overshadowed by its adenine-based counterpart, adenosine, recent evidence has illuminated this compound's multifaceted role in neuroprotection, neuromodulation, and trophic support. This technical guide provides an in-depth exploration of the current understanding of extracellular this compound's function in the CNS. It details the intricate signaling pathways modulated by this compound, presents quantitative data on its physiological effects, and offers comprehensive experimental protocols for its study. This document aims to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for a range of neurological disorders, including ischemic stroke, neurodegenerative diseases, and mood disorders.

Introduction

Guanine-based purines, including this compound, are fundamental to cellular metabolism and function. While their intracellular roles have been long established, the concept of extracellular purinergic signaling has expanded to prominently feature this compound as a key intercellular messenger in the CNS.[1] Released from both neurons and glial cells, particularly under conditions of metabolic stress or injury, extracellular this compound orchestrates a range of cellular responses aimed at restoring homeostasis and promoting cell survival.[2][3] This guide synthesizes the current body of research on the extracellular actions of this compound, with a focus on its neuroprotective and neurotrophic properties, its complex interplay with other neurotransmitter systems, and the underlying molecular mechanisms.

Neuroprotective and Neurotrophic Effects of Extracellular this compound

Extracellular this compound exerts potent neuroprotective and neurotrophic effects across a variety of in vitro and in vivo models of neurological insults. These protective actions are attributed to its ability to modulate several key pathological processes, including excitotoxicity, oxidative stress, and neuroinflammation.[2]

Attenuation of Excitotoxicity

One of the most well-characterized roles of extracellular this compound is its ability to mitigate glutamate-induced excitotoxicity, a primary driver of neuronal damage in conditions like ischemia and epilepsy.[4] this compound achieves this primarily by enhancing the uptake of excess extracellular glutamate, a function predominantly carried out by astrocytes.[1][2]

Table 1: Quantitative Effects of this compound on Glutamate Uptake

| Experimental Model | This compound Concentration | Glutamate Concentration | Observed Effect on Glutamate Uptake | Reference |

| Primary Astrocyte Cultures | 0-100 µM (dose-dependent) | 100 µM | Up to 63% increase (EC50 = 2.47 µM) | [1] |

| Brain Cortical Slices (Normal Conditions) | 1-100 µM | 100 µM | Up to 100% stimulation | [5][6] |

| Brain Cortical Slices (OGD) | 1 µM | 100 µM | 38% increase | [5][6] |

| Brain Cortical Slices (OGD) | 100 µM | 100 µM | 70% increase | [5][6] |

| Brain Cortical Slices | 100 µM | 100 µM | 44% increase | [7] |

| Brain Cortical Slices | 100 µM | 300 µM | 52% increase | [7] |

Antioxidant and Anti-inflammatory Properties

This compound demonstrates significant antioxidant and anti-inflammatory activities, contributing to its neuroprotective profile. It has been shown to reduce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in response to various stressors, including oxygen-glucose deprivation (OGD) and exposure to inflammatory agents like lipopolysaccharide (LPS).[8][9]

Table 2: Quantitative Effects of this compound on Oxidative Stress and Inflammation

| Experimental Model | Insult | This compound Concentration | Measured Parameter | Observed Effect | Reference |

| Hippocampal Slices | OGD | 100 µM | ROS Production | Prevention of OGD-induced increase | [8] |

| Hippocampal Slices | OGD | 100 µM | Nitric Oxide Production | Prevention of OGD-induced increase | [8] |

| Hippocampal Slices | OGD | 100 µM | Peroxynitrite Production | Prevention of OGD-induced increase | [8] |

| Hippocampal Slices | OGD | 100 µM | Mitochondrial Membrane Potential | Prevention of OGD-induced depolarization | [10] |

| Cortical Astrocyte Cultures | OGD/Reoxygenation | Not specified | ROS Production | Prevention of OGD-induced increase | [11] |

| Hippocampal Astrocytes | LPS | Not specified | Pro-inflammatory Cytokines | Prevention of LPS-induced increase | [9] |

| Hippocampal Astrocytes | LPS | Not specified | NF-κB Activation | Prevention of LPS-induced activation | [9] |

Neurotrophic and Neurogenic Effects

Beyond its neuroprotective actions, this compound also promotes neuronal survival and growth through its neurotrophic and neurogenic properties. It has been shown to stimulate the proliferation and differentiation of neural stem cells and to enhance neurite outgrowth.[2][12] These effects are often mediated by the release of neurotrophic factors from astrocytes.[2][13]

Table 3: Neurotrophic and Neurogenic Effects of this compound

| Experimental Model | This compound Concentration | Observed Effect | Reference |

| Neural Stem Cell Culture (SVZ) | 100 µM | Increased cell proliferation and BDNF expression | [12] |

| Cultured Astrocytes | 300 µM (24 hours) | Increased cell proliferation | [12] |

| Cultured Astrocytes | Not specified | Increased synthesis and release of FGF-2 and NGF | [12] |

| PC12 Cells | 300 µM (48 hours) | Enhanced NGF-induced neurite outgrowth | [12] |

Signaling Pathways of Extracellular this compound

The signaling mechanisms of extracellular this compound are complex and, in some aspects, still under investigation. While a specific, high-affinity this compound receptor has yet to be definitively identified, evidence points to a multimodal mechanism of action involving interactions with the adenosinergic system and the activation of several intracellular signaling cascades.[3]

Interaction with the Adenosinergic System

A significant body of evidence suggests that many of the effects of extracellular this compound are mediated, at least in part, through its interaction with adenosine receptors, particularly the A1 and A2A subtypes.[14] This interaction does not appear to be a direct binding of this compound to these receptors but rather a modulation of their function, possibly through allosteric mechanisms or interactions within receptor heteromers.[15][16] The neuroprotective effects of this compound can be attenuated by both A1 receptor antagonists and A2A receptor agonists, highlighting the intricate nature of this interplay.[11][15]

Caption: Signaling pathways modulated by extracellular this compound.

Intracellular Signaling Cascades

Extracellular this compound activates several key intracellular signaling pathways that are crucial for cell survival and function, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[13][17] Activation of these pathways is linked to many of this compound's beneficial effects, including the enhancement of glutamate uptake, reduction of oxidative stress, and promotion of neurotrophic factor expression.[11][12]

Caption: Key intracellular signaling pathways activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of extracellular this compound's role in the CNS.

Measurement of Extracellular this compound by HPLC

Objective: To quantify the concentration of this compound in extracellular samples (e.g., cell culture medium, microdialysates).

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase analytical column

-

Mobile phase: 10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate (TBAP), pH 5.0 (Buffer A); 10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0 (Buffer B)

-

This compound standards

-

Sample filtration units (0.22 µm)

Procedure:

-

Sample Preparation: Collect extracellular fluid samples. For cell culture, aspirate the medium. Immediately heat-inactivate samples at 95°C for 5 minutes to denature enzymes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris. Filter the supernatant through a 0.22 µm filter.

-

Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the same buffer as the samples.

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject a fixed volume of the prepared sample or standard onto the column.

-

Run a gradient elution program, for example: 100% Buffer A for 10 min; linear gradient to 75% Buffer B over 15 min; hold at 75% Buffer B for 10 min; linear gradient to 100% Buffer B over 5 min; hold at 100% Buffer B for 15 min; and a linear gradient back to 100% Buffer A over 5 min.

-

Monitor the absorbance at 254 nm.

-

-

Data Analysis: Identify the this compound peak in the chromatograms based on the retention time of the this compound standard. Quantify the concentration by comparing the peak area of the sample to the standard curve.

In Vitro Model of Ischemia: Oxygen-Glucose Deprivation (OGD)

Objective: To induce ischemia-like conditions in brain slice cultures to study the neuroprotective effects of this compound.

Materials:

-

Vibrating microtome

-

Incubation chamber

-

Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)

-

OGD aCSF (glucose-free, saturated with 95% N2 / 5% CO2)

-

This compound stock solution

-

Propidium iodide (PI) for cell death assessment

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick hippocampal or cortical slices from rodent brains using a vibrating microtome in ice-cold, oxygenated aCSF.

-

Recovery: Allow slices to recover in oxygenated aCSF at 34-37°C for at least 1 hour.

-

OGD Induction:

-

Transfer slices to the incubation chamber containing OGD aCSF.

-

Incubate for the desired duration (e.g., 30-60 minutes).

-

-

Reoxygenation:

-

Return the slices to oxygenated aCSF.

-

For studying the effects of this compound, add the desired concentration of this compound to the reoxygenation medium.

-

-

Assessment of Cell Death: After a period of reoxygenation (e.g., 2-24 hours), assess cell viability by incubating the slices with propidium iodide (PI) and imaging the fluorescence. The intensity of PI fluorescence is proportional to the extent of cell death.

Glutamate Uptake Assay in Primary Astrocyte Cultures

Objective: To measure the effect of this compound on the rate of glutamate uptake by astrocytes.

Materials:

-

Primary astrocyte cultures

-

[³H]-L-glutamate (radiolabeled glutamate)

-

This compound stock solution

-

Scintillation counter and scintillation fluid

-

Uptake buffer (e.g., Krebs-Ringer-HEPES)

Procedure:

-

Cell Culture: Plate primary astrocytes in 24-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with or without various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Uptake Initiation: Add a mixture of unlabeled L-glutamate and [³H]-L-glutamate to each well to initiate the uptake.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Compare the glutamate uptake rates in this compound-treated cells to control cells.

Conclusion and Future Directions

Extracellular this compound has emerged as a significant neuromodulator in the CNS with promising therapeutic potential. Its ability to counteract excitotoxicity, oxidative stress, and neuroinflammation, coupled with its neurotrophic and neurogenic properties, makes it an attractive candidate for the development of novel treatments for a range of debilitating neurological disorders. The intricate signaling mechanisms of this compound, particularly its interplay with the adenosinergic system, present a rich area for further investigation. Future research should focus on the definitive identification and characterization of a specific this compound receptor, which would greatly facilitate the development of targeted therapeutics. Furthermore, a deeper understanding of the downstream signaling cascades and the transcriptional and translational changes induced by this compound will be crucial for harnessing its full therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance our understanding of this important signaling molecule and its role in CNS health and disease.

References

- 1. Activation of glutamate uptake by this compound in primary astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lessons from the physiological role of this compound in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Enhances Glutamate Uptake in Brain Cortical Slices at Normal and Excitotoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound enhances glutamate uptake in brain cortical slices at normal and excitotoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Enhances Glutamate Transport Capacity in Brain Cortical Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits LPS-induced pro-inflammatory response and oxidative stress in hippocampal astrocytes through the heme oxygenase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound prevents oxidative damage and glutamate uptake impairment induced by oxygen/glucose deprivation in cortical astrocyte cultures: involvement of A1 and A2A adenosine receptors and PI3K, MEK, and PKC pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Neuromodulatory Effects of Guanine-Based Purines in Health and Disease [frontiersin.org]

- 14. Frontiers | this compound Mechanisms of Action: Toward Molecular Targets [frontiersin.org]

- 15. The antidepressant-like effect of this compound involves the modulation of adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adenosine A1-A2A Receptor-Receptor Interaction: Contribution to this compound-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current perspectives on the antidepressant-like effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Guanosine: An Endogenous Neuromodulator with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Guanosine, a purine nucleoside, has emerged as a significant endogenous neuromodulator with multifaceted roles in the central nervous system (CNS).[1][2] Beyond its fundamental intracellular functions in cellular metabolism, extracellular this compound exhibits profound neuroprotective and neurotrophic effects, making it a molecule of considerable interest for therapeutic development in a range of neurological and psychiatric disorders.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways.

Core Mechanisms of Action

This compound's neuromodulatory effects are primarily attributed to its ability to counteract excitotoxicity, reduce oxidative stress and inflammation, and promote cell survival and plasticity.[1][2][4] These effects are mediated through a complex interplay with the glutamatergic and adenosinergic systems, as well as the activation of several intracellular signaling cascades.[1][2]

Modulation of the Glutamatergic System

A key aspect of this compound's neuroprotective action is its modulation of the glutamatergic system, the primary excitatory neurotransmitter system in the CNS.[1] Excessive glutamate release leads to excitotoxicity, a common pathological event in various neurological disorders.[1][5] this compound has been shown to:

-

Enhance Glutamate Uptake: this compound stimulates the uptake of glutamate by astrocytes, the primary mechanism for clearing glutamate from the synaptic cleft.[3][6][7] This effect is particularly significant under conditions of high extracellular glutamate.[4][6][7] The stimulation of glutamate transporters, such as GLT-1, is mediated by the activation of signaling pathways including PI3K/Akt and MAPK/ERK.[1][5][8]

-

Reduce Glutamate Release: In pathological conditions like ischemia, this compound can prevent the excessive release of glutamate from presynaptic terminals.[3][8][9]

Interaction with the Adenosinergic System